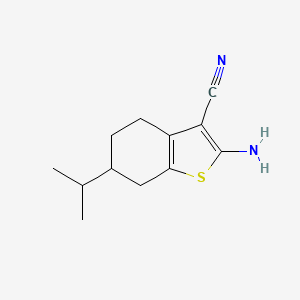
2-Amino-6-(propan-2-yl)-4,5,6,7-tetrahydro-1-benzothiophene-3-carbonitrile
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Amino-6-(propan-2-yl)-4,5,6,7-tetrahydro-1-benzothiophene-3-carbonitrile is a heterocyclic compound that features a benzothiophene core. This compound is of interest due to its potential applications in various fields, including medicinal chemistry and materials science. The presence of both amino and nitrile functional groups makes it a versatile intermediate for further chemical transformations.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-6-(propan-2-yl)-4,5,6,7-tetrahydro-1-benzothiophene-3-carbonitrile typically involves multi-step organic reactions. One common method starts with the cyclization of appropriate precursors under controlled conditions. For instance, the reaction of a suitable thiophene derivative with an amine and a nitrile source can yield the desired compound. The reaction conditions often involve the use of catalysts and solvents to facilitate the cyclization and functional group transformations.
Industrial Production Methods
In an industrial setting, the production of this compound may involve optimized synthetic routes that ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques, such as crystallization and chromatography, can enhance the efficiency of the production process. Industrial methods also focus on minimizing waste and improving the overall sustainability of the synthesis.
化学反応の分析
Types of Reactions
2-Amino-6-(propan-2-yl)-4,5,6,7-tetrahydro-1-benzothiophene-3-carbonitrile can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to convert nitrile groups to amines or other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and hydrogen gas (H₂) in the presence of a catalyst are frequently used.
Substitution: Reagents like alkyl halides and acyl chlorides can be used in substitution reactions under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce primary or secondary amines.
科学的研究の応用
2-Amino-6-(propan-2-yl)-4,5,6,7-tetrahydro-1-benzothiophene-3-carbonitrile has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules and materials.
Biology: The compound can be used in the development of bioactive molecules, including potential pharmaceuticals.
Medicine: Research into its pharmacological properties may lead to the discovery of new therapeutic agents.
Industry: It can be used in the production of specialty chemicals and materials with unique properties.
作用機序
The mechanism of action of 2-Amino-6-(propan-2-yl)-4,5,6,7-tetrahydro-1-benzothiophene-3-carbonitrile depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The presence of the amino and nitrile groups allows for interactions with various molecular targets, potentially leading to therapeutic effects.
類似化合物との比較
Similar Compounds
- 2-Amino-6-methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carbonitrile
- 2-Amino-6-ethyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carbonitrile
- 2-Amino-6-isopropyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carbonitrile
Uniqueness
2-Amino-6-(propan-2-yl)-4,5,6,7-tetrahydro-1-benzothiophene-3-carbonitrile is unique due to its specific substitution pattern, which can influence its chemical reactivity and biological activity. The presence of the propan-2-yl group may impart distinct steric and electronic properties, differentiating it from other similar compounds.
生物活性
2-Amino-6-(propan-2-yl)-4,5,6,7-tetrahydro-1-benzothiophene-3-carbonitrile (CAS Number: 42225-04-7) is a compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article reviews its biological properties, focusing on anticancer activity, structure-activity relationships (SAR), and other pharmacological effects.
The molecular formula of this compound is C10H12N2S with a molecular weight of 192.28 g/mol. The compound features a benzothiophene core which is known for its diverse biological activities.
Anticancer Activity
Recent studies have highlighted the compound's promising anticancer properties. In vitro assays have demonstrated its effectiveness against various cancer cell lines.
Case Studies and Findings
- Inhibition of Cancer Cell Proliferation :
- Structure-Activity Relationship (SAR) :
The mechanism by which this compound exerts its anticancer effects appears to involve the inhibition of key kinases implicated in tumorigenesis. Specifically, it has been noted for its activity against PIM kinases, which are crucial in regulating cell survival and proliferation .
Pharmacological Profile
In addition to its anticancer properties, this compound may exhibit other biological activities:
- Anti-inflammatory Effects : Preliminary data suggest that derivatives of benzothiophene can modulate inflammatory pathways.
- Antimicrobial Activity : Some studies indicate potential antimicrobial properties, although further research is needed to confirm these effects.
Data Summary
| Property | Value |
|---|---|
| Molecular Formula | C10H12N2S |
| Molecular Weight | 192.28 g/mol |
| CAS Number | 42225-04-7 |
| IC50 Against HeLa | 0.126 μM |
| Mechanism of Action | PIM kinase inhibition |
特性
IUPAC Name |
2-amino-6-propan-2-yl-4,5,6,7-tetrahydro-1-benzothiophene-3-carbonitrile |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16N2S/c1-7(2)8-3-4-9-10(6-13)12(14)15-11(9)5-8/h7-8H,3-5,14H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BQCQVQDGCIBEKF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1CCC2=C(C1)SC(=C2C#N)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16N2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
220.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。














